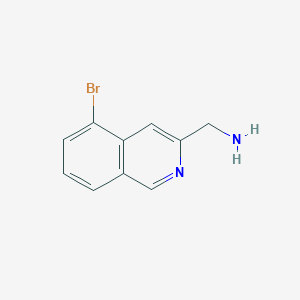
(5-Bromoisoquinolin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromoisoquinolin-3-yl)methanamine: is a chemical compound with the following structure:
C10H9BrN2
It belongs to the class of isoquinoline derivatives and contains a bromine atom attached to the isoquinoline ring. The compound’s systematic name is 1-(5-bromoisoquinolin-3-yl)methanamine . It is often encountered as its hydrochloride salt, 1-(5-bromoisoquinolin-3-yl)methanamine hydrochloride .
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 5-bromoisoquinoline with formaldehyde followed by reduction. The reaction proceeds as follows:
Formylation: 5-Bromoisoquinoline reacts with formaldehyde (methanal) to form the corresponding imine intermediate.
Reduction: The imine intermediate is reduced to yield .
Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, catalysts, and purification steps ensures efficient and cost-effective synthesis.
Análisis De Reacciones Químicas
Reactivity:
(5-Bromoisoquinolin-3-yl)methanamine: can participate in various chemical reactions:
Substitution: The bromine atom can undergo nucleophilic substitution reactions.
Reduction: Reduction of the imine group can yield secondary amines.
Functionalization: The isoquinoline ring can be further functionalized.
Formylation: Formaldehyde (methanal) and acid catalysts (e.g., HCl).
Reduction: Common reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Functionalization: Various reagents specific to the desired reaction.
Major Products: The major product of the reduction step is This compound itself.
Aplicaciones Científicas De Investigación
(5-Bromoisoquinolin-3-yl)methanamine: finds applications in:
Medicinal Chemistry: It serves as a building block for designing bioactive compounds.
Pharmacology: Researchers explore its potential as a drug candidate.
Chemical Biology: It can be used to probe biological processes.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets or modulate cellular pathways relevant to its intended use.
Comparación Con Compuestos Similares
While there are related isoquinoline derivatives, the unique combination of the bromine substituent and the methanamine group distinguishes (5-Bromoisoquinolin-3-yl)methanamine from other compounds. Similar compounds include:
Propiedades
Fórmula molecular |
C10H9BrN2 |
|---|---|
Peso molecular |
237.10 g/mol |
Nombre IUPAC |
(5-bromoisoquinolin-3-yl)methanamine |
InChI |
InChI=1S/C10H9BrN2/c11-10-3-1-2-7-6-13-8(5-12)4-9(7)10/h1-4,6H,5,12H2 |
Clave InChI |
NRKOJXBTPYUDSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(N=C2)CN)C(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


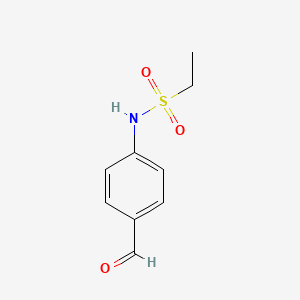

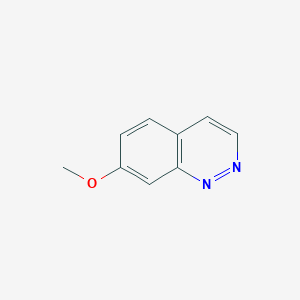
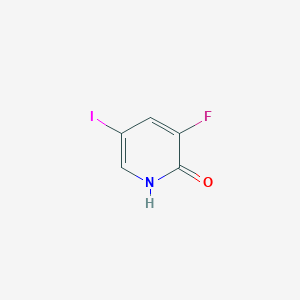
![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B12953619.png)

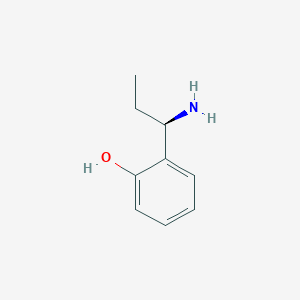
![(S)-7-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B12953635.png)

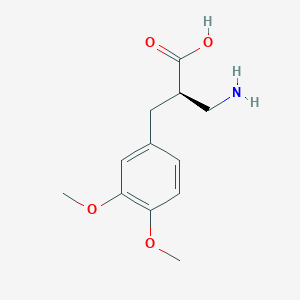
![tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate](/img/structure/B12953653.png)
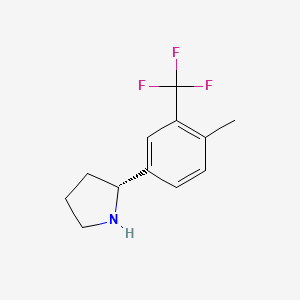
![3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B12953670.png)
![rel-tert-Butyl ((1R,5S,7R)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12953672.png)
